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Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl-branched hydrocarbons and esters are a significant class of insect pheromones, playing

a crucial role in the chemical communication of various species, particularly within the order

Lepidoptera. The precise stereochemistry and branching patterns of these molecules are often

critical for their biological activity, making their stereoselective synthesis a key objective for

researchers in chemical ecology and pest management. While a wide array of synthetic

strategies have been developed for known pheromones, the exploration of novel precursors

and synthetic routes remains a vital area of research for the discovery and development of new

pest control agents.

This document outlines a detailed, albeit hypothetical, synthetic pathway for the preparation of

a long-chain methyl-branched hydrocarbon, a common structural motif in insect pheromones,

using Methyl 10-methylundecanoate as a starting material. Although no direct synthesis of a

known pheromone from this specific precursor has been documented in the reviewed literature,

the following protocols are based on well-established and reliable organic transformations,

providing a practical guide for the synthesis of analogous structures.

Proposed Synthetic Pathway
The proposed synthesis involves a three-step reaction sequence to convert Methyl 10-
methylundecanoate into a longer-chain, methyl-branched hydrocarbon. The overall workflow
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is depicted below:

Step 1: Reduction

Step 2: Tosylation

Step 3: Grignard Coupling

Methyl 10-methylundecanoate

10-Methylundecan-1-ol

 LiAlH4, THF 

10-Methylundecan-1-ol

10-Methylundecyl tosylate

 TsCl, Pyridine 

10-Methylundecyl tosylate

Target Pheromone Analogue
(e.g., 2,12-Dimethyltridecane)

 Isopropylmagnesium bromide,
Pd(acac)2, 1,3-butadiene 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for a pheromone analogue from Methyl 10-
methylundecanoate.
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Experimental Protocols
Protocol 1: Reduction of Methyl 10-methylundecanoate
to 10-Methylundecan-1-ol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol

using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this

transformation.[1][2]

Materials:

Methyl 10-methylundecanoate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a reflux condenser and a dropping funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux

condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon),

suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (50 mL per gram of

ester).

Cool the suspension to 0 °C using an ice bath.

Dissolve Methyl 10-methylundecanoate (1 equivalent) in anhydrous THF (20 mL per gram)

and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60

minutes, maintaining the temperature at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the

sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and

then water again (3x mL), where x is the number of grams of LiAlH₄ used.

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®,

washing the filter cake with diethyl ether.

Combine the filtrate and the ether washings and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator to yield the crude 10-Methylundecan-1-ol.

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Tosylation of 10-Methylundecan-1-ol
This protocol details the conversion of the primary alcohol into a tosylate, which is an excellent

leaving group for subsequent nucleophilic substitution reactions.[3][4][5]

Materials:

10-Methylundecan-1-ol
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p-Toluenesulfonyl chloride (TsCl)

Pyridine or triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 10-Methylundecan-1-ol (1 equivalent) in anhydrous DCM (10 volumes) in a round-

bottom flask equipped with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.

Add pyridine (or triethylamine) (1.5 equivalents), followed by the portion-wise addition of p-

toluenesulfonyl chloride (1.2 equivalents).

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion

(as monitored by TLC), allow it to warm to room temperature and stir for an additional 2

hours.

Dilute the reaction mixture with water and transfer to a separatory funnel.
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Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to afford the crude 10-methylundecyl tosylate.

The product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 3: Palladium-Catalyzed Cross-Coupling of 10-
Methylundecyl Tosylate with a Grignard Reagent
This protocol describes a palladium-catalyzed cross-coupling reaction to form a new carbon-

carbon bond, extending the chain length to produce the target pheromone analogue.[6][7]

Materials:

10-Methylundecyl tosylate

Isopropylmagnesium bromide (or other suitable Grignard reagent)

Palladium(II) acetylacetonate [Pd(acac)₂]

1,3-Butadiene

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Schlenk flask or similar apparatus for reactions under inert atmosphere
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Magnetic stirrer and stir bar

Syringes for transfer of reagents

Separatory funnel

Rotary evaporator

Procedure:

To a Schlenk flask under an inert atmosphere, add Pd(acac)₂ (0.01 equivalents) and the 10-

methylundecyl tosylate (1 equivalent) dissolved in anhydrous THF.

Add 1,3-butadiene (1.5 equivalents) to the mixture.

Slowly add the Grignard reagent (e.g., isopropylmagnesium bromide, 1.2 equivalents) to the

reaction mixture at room temperature.

Stir the reaction for 12-24 hours, monitoring its progress by GC-MS or TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Extract the mixture with diethyl ether.

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the resulting hydrocarbon by flash column chromatography on silica gel.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction
Starting
Material

Product Reagents
Typical
Yield (%)

Purity (%)

1 Reduction

Methyl 10-

methylund

ecanoate

10-

Methylund

ecan-1-ol

LiAlH₄,

THF
85-95

>95 (after

purification

)

2 Tosylation

10-

Methylund

ecan-1-ol

10-

Methylund

ecyl

tosylate

TsCl,

Pyridine,

DCM

80-90

>95 (after

purification

)

3
Grignard

Coupling

10-

Methylund

ecyl

tosylate

2,12-

Dimethyltri

decane

Isopropylm

agnesium

bromide,

Pd(acac)₂,

1,3-

butadiene

70-85

>98 (after

purification

)

Characterization of Products
The structure and purity of the intermediates and the final product should be confirmed by

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will

confirm the structure of the synthesized compounds by identifying the chemical shifts and

coupling constants of the protons and carbons.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful

tool for determining the molecular weight and fragmentation pattern of the products, which is

particularly useful for identifying the position of the methyl branch. For long-chain methyl-

branched alkanes, characteristic fragmentation patterns can help to locate the branch point.

[8][9]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the

reactions by observing the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) in the

first step and the appearance and disappearance of the broad O-H stretch (~3300 cm⁻¹) of
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the alcohol in the subsequent steps. The final hydrocarbon product will show characteristic

C-H stretching and bending vibrations for alkanes.[10][11]

Logical Relationship of Synthetic Steps

Methyl 10-methylundecanoate
(Ester)

10-Methylundecan-1-ol
(Primary Alcohol)

Reduction 10-Methylundecyl Tosylate
(Alkyl Tosylate)

Functional Group
Conversion Target Pheromone Analogue

(Branched Alkane)

Carbon-Carbon
Bond Formation

Click to download full resolution via product page

Caption: Logical progression of the synthetic strategy from starting material to final product.

Disclaimer: The synthetic protocols described herein are for informational purposes and should

only be carried out by qualified individuals in a properly equipped laboratory setting.

Appropriate safety precautions must be taken when handling all chemicals. The yields and

purities are estimates and may vary depending on the specific reaction conditions and the skill

of the operator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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